3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789770
InChI: InChI=1S/C9H12O2/c1-2-4-9(7-10)5-3-6-11-8-9/h1,7H,3-6,8H2
SMILES:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde

CAS No.:

Cat. No.: VC17789770

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde -

Specification

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 3-prop-2-ynyloxane-3-carbaldehyde
Standard InChI InChI=1S/C9H12O2/c1-2-4-9(7-10)5-3-6-11-8-9/h1,7H,3-6,8H2
Standard InChI Key ZDQRMBTTXRJZMT-UHFFFAOYSA-N
Canonical SMILES C#CCC1(CCCOC1)C=O

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure consists of a six-membered oxane (tetrahydropyran) ring substituted at the 3-position with both a prop-2-yn-1-yl group (CCCH2-\text{C}\equiv\text{C}-\text{CH}_2-) and an aldehyde (CHO-\text{CHO}) functional group. This arrangement creates a sterically congested environment that influences its reactivity. The IUPAC name, 3-prop-2-ynyloxane-3-carbaldehyde, reflects this substitution pattern.

Key Structural Features:

  • Oxane Ring: Provides conformational stability and influences stereoelectronic effects.

  • Prop-2-yn-1-yl Group: Introduces sp-hybridized carbon atoms, enabling click chemistry applications.

  • Aldehyde Functional Group: A highly reactive site for nucleophilic additions and condensations.

A comparative analysis with structurally related compounds reveals distinct differences in reactivity and applications (Table 1).

Table 1: Comparison of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde with Derivatives

CompoundFunctional GroupMolecular FormulaKey Reactivity
3-(Prop-2-yn-1-yl)oxane-3-carbaldehydeAldehydeC9H12O2\text{C}_9\text{H}_{12}\text{O}_2Nucleophilic additions, oxidations
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acidCarboxylic acidC9H12O3\text{C}_9\text{H}_{12}\text{O}_3Acid-base reactions, esterifications
3-(Prop-2-yn-1-yl)oxane-3-methanolAlcoholC9H14O2\text{C}_9\text{H}_{14}\text{O}_2Etherifications, oxidations

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde typically involves a two-step process:

  • Alkylation of Oxane Derivatives: Reaction of 3-oxanecarbaldehyde with propargyl bromide (HCCCH2Br\text{HC}\equiv\text{C}-\text{CH}_2\text{Br}) in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 80–100°C. This step introduces the prop-2-yn-1-yl group via nucleophilic substitution.

  • Oxidation of Intermediate Alcohol: The resulting alcohol intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions.

Reaction Scheme:

3-Oxanecarbaldehyde+Propargyl BromideK2CO3,DMFIntermediate AlcoholPCC3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde\text{3-Oxanecarbaldehyde} + \text{Propargyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Intermediate Alcohol} \xrightarrow{\text{PCC}} \text{3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde}

Industrial Manufacturing

Industrial processes optimize yield and scalability through continuous flow reactors, which enhance heat transfer and mixing efficiency. Purification is achieved via fractional distillation or recrystallization from ethanol/water mixtures. Key challenges include minimizing by-products such as over-oxidized carboxylic acids and ensuring consistent regioselectivity.

Chemical Reactivity and Functional Transformations

Aldehyde-Driven Reactions

The aldehyde group undergoes characteristic reactions:

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic aqueous conditions yields 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) in methanol reduces the aldehyde to 3-(Prop-2-yn-1-yl)oxane-3-methanol.

  • Nucleophilic Additions: Reactions with amines (e.g., aniline) form Schiff bases, while thiols generate thioacetals.

Alkyne-Specific Reactivity

The prop-2-yn-1-yl group participates in:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

  • Sonogashira Coupling: Palladium-mediated cross-couplings with aryl halides to generate conjugated enynes.

Example Reaction with Phenyl Azide:

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde+Ph-N3CuSO4,NaAscTriazole Derivative\text{3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde} + \text{Ph-N}_3 \xrightarrow{\text{CuSO}_4, \text{NaAsc}} \text{Triazole Derivative}

Research and Industrial Applications

Pharmaceutical Intermediate

The compound’s aldehyde group serves as a versatile handle for synthesizing heterocyclic scaffolds prevalent in drug candidates. For example, condensation with hydrazines yields hydrazones, which are precursors to pyrazole and indole derivatives.

Materials Science

In polymer chemistry, the alkyne group enables incorporation into conjugated polymers via Sonogashira coupling, enhancing electronic properties for optoelectronic devices.

Biochemical Probes

Functionalization with fluorescent tags (e.g., dansyl chloride) creates probes for studying protein-ligand interactions, leveraging the aldehyde’s reactivity toward lysine residues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator